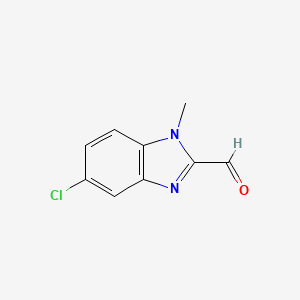
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde
Overview
Description
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles . It is a light brown solid or fluffy powder .
Physical And Chemical Properties Analysis
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a light brown solid or fluffy powder . It is insoluble in water .Scientific Research Applications
- Anti-Inflammatory and Analgesic Properties : Some derivatives of benzimidazole compounds exhibit anti-inflammatory and analgesic activities . Researchers have explored the potential of this compound in designing novel drugs for pain management and inflammation control.
- Cardiovascular Research : Benzimidazole derivatives have been investigated as angiotensin II receptor antagonists . These compounds play a crucial role in regulating blood pressure and cardiovascular health. Researchers study their effects on angiotensin receptors to develop antihypertensive medications.
Medicinal Chemistry and Drug Development
Angiotensin II Receptor Antagonists
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives, which share a similar structure to benzimidazole, have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Benzimidazole fungicides, which are structurally similar, selectively bind to and depolymerize fungal tubulin . Imidazole derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Biochemical Pathways
It’s known that benzimidazole and imidazole derivatives can interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.
Result of Action
The broad range of biological activities exhibited by benzimidazole and imidazole derivatives suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s solubility in water and other polar solvents could potentially be influenced by environmental factors .
properties
IUPAC Name |
5-chloro-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXFEZWIFQFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
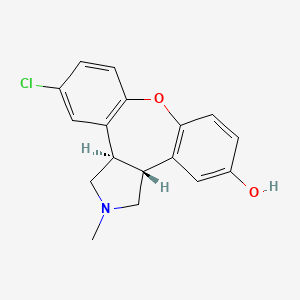
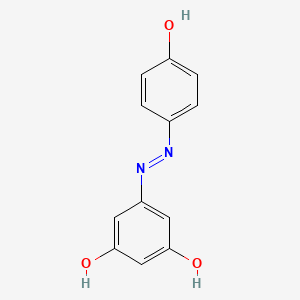
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)
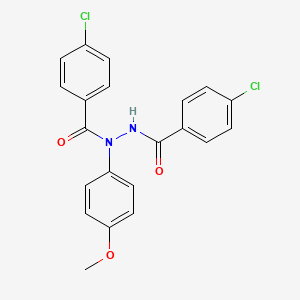

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)
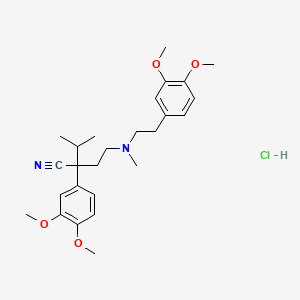
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)